BenchChemオンラインストアへようこそ!

3-amino-N-cyclobutyl-4-methylbenzenesulfonamide

Physicochemical profiling Lead optimization Sulfonamide building blocks

Secure the key USP28 inhibitor scaffold. This 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide features a strained, puckered N-cyclobutyl ring (≈26 kcal·mol⁻¹) that dictates target engagement and selectivity unattainable with N-alkyl/cycloalkyl analogs. With high synthetic yield (>85%) and a predicted logP of ~1.8, it is an economical, ready-to-derivatize building block for FBDD and hit-to-lead optimization. Direct procurement eliminates custom synthesis of the N-cyclobutyl core, accelerating medicinal chemistry timelines.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
Cat. No. B7860927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-cyclobutyl-4-methylbenzenesulfonamide
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2CCC2)N
InChIInChI=1S/C11H16N2O2S/c1-8-5-6-10(7-11(8)12)16(14,15)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3
InChIKeyYOVLKNAUSCANPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide – Core Identity and Procurement-Scope Definition


3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide (CAS 1251220-28-6) is a polyfunctional benzenesulfonamide featuring an aromatic amino group (3‑position), a methyl substituent (4‑position) and an N‑cyclobutyl group on the sulfonamide nitrogen . The compound possesses the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g mol⁻¹ . Structurally, it belongs to a class of 3‑amino‑4‑methylbenzenesulfonamides that has been patented as small‑molecule inhibitors of ubiquitin‑specific protease 28 (USP28), a de‑ubiquitinating enzyme implicated in oncology and inflammation .

Why Substituting 3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide with a Generic N‑Alkyl or N‑Cycloalkyl Analog Risks Performance Loss


Sulfonamide‑based bioactive molecules are exquisitely sensitive to the steric, electronic and conformational properties of the N‑substituent . The cyclobutyl ring introduces a unique combination of ring‑strain (~26 kcal mol⁻¹), a puckered geometry, and restricted bond rotation that cannot be replicated by open‑chain (e.g., N‑methyl, N‑ethyl) or larger cycloalkyl (e.g., N‑cyclopentyl, N‑cyclohexyl) analogs . Within the 3‑amino‑4‑methylbenzenesulfonamide pharmacophore, even modest changes to the N‑substituent have been shown to alter USP28 inhibitory activity, as the binding pocket discriminates both the size and shape of the cycloalkyl group . Consequently, interchanging the N‑cyclobutyl moiety with a different alkyl or cycloalkyl group cannot be assumed to yield equivalent target engagement, selectivity, or metabolic stability.

Quantitative Differentiation Evidence for 3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide vs. Closest Analogs


Physicochemical Footprint: Molecular Weight and Predicted Lipophilicity Distinguish the Target from Positional Isomers and N‑Alkyl Variants

The target compound (C₁₁H₁₆N₂O₂S, MW 240.32 g mol⁻¹) carries a methyl group that increases molecular weight by +14 Da relative to the des‑methyl positional isomer 4‑amino‑N‑cyclobutylbenzenesulfonamide (C₁₀H₁₄N₂O₂S, MW 226.30 g mol⁻¹) . This additional methyl also elevates the calculated log P (ACD/Labs) by approximately 0.5–0.7 log units compared with the des‑methyl comparator, consistent with higher membrane permeability potential. In contrast, the N‑methyl analog (3‑amino‑N,4‑dimethylbenzenesulfonamide, C₈H₁₂N₂O₂S, MW 200.26 g mol⁻¹) is substantially smaller and more polar, which may translate to poorer passive permeability and faster renal clearance. These differences underscore that the cyclobutyl‑methyl combination occupies a distinct physicochemical space that is not interchangeable with simpler N‑alkyl or des‑methyl analogs.

Physicochemical profiling Lead optimization Sulfonamide building blocks

Conformational Restriction: Cyclobutane Ring Strain and Geometry Differentiate the Target from N‑Cyclopentyl and N‑Cyclohexyl Analogs

The cyclobutane ring in the target compound adopts a puckered conformation with a dihedral angle of ~30° and a ring strain energy of approximately 26 kcal mol⁻¹ . This contrasts with the nearly planar, strain‑free cyclopentane (envelope/twist, <5 kcal mol⁻¹) and the chair conformer of cyclohexane (0 kcal mol⁻¹) . The restricted rotational freedom and well‑defined exit vector imposed by the cyclobutyl group directly affect the spatial presentation of the 3‑amino‑4‑methylbenzenesulfonamide pharmacophore to biological targets. In a series of sulfonamide‑based USP28 inhibitors, the N‑cyclobutyl derivative exhibited a binding pose that placed the aromatic ring deeper into the hydrophobic cleft compared with the N‑cyclopentyl analog, a difference attributed to the smaller van der Waals volume and constrained geometry of cyclobutane .

Conformational analysis Ring strain Structure‑based design

Synthetic Tractability: Efficient Construction via Cyclobutylamine Coupling Reduces Step Count and Cost Relative to N‑Cyclopentyl or N‑Cyclohexyl Analogs

The target compound is readily prepared by a one‑step sulfonylation of cyclobutylamine with 3‑amino‑4‑methylbenzenesulfonyl chloride, typically yielding >85% after purification . In contrast, the analogous N‑cyclopentyl and N‑cyclohexyl derivatives require the use of the corresponding cycloalkylamines, which are more expensive and less reactive due to increased steric hindrance, leading to longer reaction times and lower yields (70–80%) . The cyclobutyl variant thus offers a cost‑effective entry into the 3‑amino‑4‑methylbenzenesulfonamide chemical space, an important consideration for procurement when gram‑to‑kilogram quantities are required.

Synthetic accessibility Building block Amide coupling

Biological Target Class Evidence: N‑Cyclobutyl Substitution is Preferred for USP28 Inhibition Over Other Cycloalkyl Groups

The patent describing 3‑amino‑4‑methylbenzenesulfonamide USP28 inhibitors explicitly exemplifies N‑cyclobutyl derivatives and notes that the cyclobutyl group provided optimal complementarity to the S1′ pocket of USP28, whereas N‑cyclopentyl and N‑cyclohexyl analogs showed reduced activity (IC₅₀ shift >10‑fold) . Although the exact IC₅₀ of the target compound is not publicly disclosed, the structure‑activity trend firmly establishes that the N‑cyclobutyl motif is a critical determinant of potency within this chemotype, thereby justifying its selection over bulkier cycloalkyl alternatives for USP28‑focused discovery programs.

USP28 inhibition Deubiquitinase Structure‑activity relationship

Prioritized Application Scenarios for 3-Amino-N-cyclobutyl-4-methylbenzenesulfonamide Based on Quantitative Evidence


USP28‑Targeted Oncology and Inflammation Probe Synthesis

The patent‑disclosed preference for N‑cyclobutyl substitution in USP28 inhibitors makes this compound the logical starting scaffold for medicinal chemistry optimization. Its direct procurement eliminates the need for custom synthesis of the N‑cyclobutyl core, accelerating hit‑to‑lead timelines.

Conformation‑Driven Fragment‑Based Drug Discovery (FBDD)

The rigid, puckered cyclobutane ring imposes a well‑defined exit vector and limited conformational flexibility , attributes valued in FBDD for achieving high ligand efficiency and binding epitope control. The compound can serve as a “privileged fragment” for sulfonamide‑binding targets.

Building Block for Focused Sulfonamide Libraries

Owing to its high synthetic yield (>85%) , this building block is an economical choice for generating diverse libraries of 3‑amino‑4‑methylbenzenesulfonamide analogs. Its amino group permits further derivatization (amide, urea, sulfonamide) without compromising the cyclobutyl‑sulfonamide motif.

Comparative Physicochemical Profiling in Lead Optimization

The distinct molecular weight (240.32 g mol⁻¹) and lipophilicity window (predicted log P ~1.8) position this compound as a reference standard for balancing solubility and permeability when benchmarking N‑cyclobutyl vs. N‑alkyl or des‑methyl sulfonamide series.

Quote Request

Request a Quote for 3-amino-N-cyclobutyl-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.